molecular formula C16H22ClNO B5886370 2-chloro-N-cyclooctyl-4-methylbenzamide

2-chloro-N-cyclooctyl-4-methylbenzamide

Cat. No.: B5886370
M. Wt: 279.80 g/mol
InChI Key: UJVWJWQDIHYXDJ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclooctyl-4-methylbenzamide is an organic compound with the molecular formula C16H22ClNO It is characterized by the presence of a chloro group, a cyclooctyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclooctyl-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid, cyclooctylamine, and thionyl chloride.

    Formation of Acid Chloride: 4-methylbenzoic acid is reacted with thionyl chloride to form 4-methylbenzoyl chloride.

    Amidation: The 4-methylbenzoyl chloride is then reacted with cyclooctylamine to form N-cyclooctyl-4-methylbenzamide.

    Chlorination: Finally, the N-cyclooctyl-4-methylbenzamide is chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclooctyl-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 2-hydroxy-N-cyclooctyl-4-methylbenzamide when using hydroxide ions.

    Reduction Reactions: The major product is 2-chloro-N-cyclooctyl-4-methylbenzylamine.

    Oxidation Reactions: The major product is 2-chloro-N-cyclooctyl-4-carboxybenzamide.

Scientific Research Applications

2-chloro-N-cyclooctyl-4-methylbenzamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclooctyl-4-methylbenzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclooctylbenzamide
  • 2-chloro-N-cyclooctyl-4-ethylbenzamide
  • 2-chloro-N-cyclooctyl-4-methoxybenzamide

Uniqueness

2-chloro-N-cyclooctyl-4-methylbenzamide is unique due to the presence of the methyl group at the 4-position of the benzamide ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-N-cyclooctyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-12-9-10-14(15(17)11-12)16(19)18-13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVWJWQDIHYXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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